N-Acetyl-O-tert-butoxycarbonyl Serotonin

Pharmaceutical impurity profiling LC-MS method validation Reference standard characterization

Select this compound as a highly characterized, Boc-protected serotonin reference standard for regulatory method validation. Unlike free serotonin, its specific chromatographic profile and acid-labile O-Boc group enable precise impurity tracking and orthogonal synthesis. Essential for ANDA/NDA submissions, it is provided with a Structure Elucidation Report and complies with USP/EMA/JP/BP standards. Use for method calibration or as a building block for complex probes.

Molecular Formula C17H22N2O4
Molecular Weight 318.373
CAS No. 1329624-51-2
Cat. No. B589596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-O-tert-butoxycarbonyl Serotonin
CAS1329624-51-2
SynonymsO-tert-Butoxycarbonyl-normelatonin;  O-tert-Butoxycarbonyl-O-demethylmelatonin;  N-[2-(O-tert-Butoxycarbonyl-5-hydroxyindol-3-yl)ethyl]-acetamide;  O-tert-Butoxycarbonyl-5-hydroxymelatonin;  [1-(O-tert-Butoxycarbonyl)-3-(2-acetamidoethyl)-5-hydroxy]indol
Molecular FormulaC17H22N2O4
Molecular Weight318.373
Structural Identifiers
SMILESCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)OC(C)(C)C
InChIInChI=1S/C17H22N2O4/c1-11(20)18-8-7-12-10-19-15-6-5-13(9-14(12)15)22-16(21)23-17(2,3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20)
InChIKeyYZULPGLZVZXVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-O-tert-butoxycarbonyl Serotonin (CAS 1329624-51-2): A Protected Serotonin Impurity Reference Standard for Pharmaceutical Analytical and Synthetic Applications


N-Acetyl-O-tert-butoxycarbonyl Serotonin (CAS 1329624-51-2), also known as O-tert-butoxycarbonyl-normelatonin or 3-(2-Acetamidoethyl)-1H-indol-5-yl tert-butyl carbonate, is a doubly modified serotonin derivative featuring both N-acetyl and O-tert-butoxycarbonyl (Boc) protecting groups [1]. With a molecular formula of C₁₇H₂₂N₂O₄ and molecular weight of 318.37 g/mol, this compound is primarily supplied as a highly characterized reference standard and is documented as a trace impurity observed during the synthesis of protected serotonin derivatives [2]. Unlike pharmacologically active serotonin analogs, this compound serves strictly as an analytical reference material and synthetic intermediate, intended solely for research and quality control applications rather than therapeutic use [3].

Why Generic Serotonin Derivatives Cannot Substitute for N-Acetyl-O-tert-butoxycarbonyl Serotonin in Regulated Analytical Workflows


Generic serotonin derivatives or unprotected N-acetylserotonin standards cannot be substituted for this specific compound in regulated analytical environments due to fundamental differences in physicochemical properties, detection characteristics, and intended application context [1]. Unlike free serotonin or N-acetylserotonin, which are endogenous biomarkers requiring ultrasensitive detection with lower limits of quantitation at or below 0.01 ng/mL [2], this Boc-protected derivative is engineered as a stable reference material with distinct chromatographic retention and defined fragmentation properties suited for impurity profiling [3]. Furthermore, the O-Boc protection introduces acid-labile functionality that enables orthogonal synthetic manipulation incompatible with unprotected analogs [4]. These distinctions directly impact method validation, traceability, and regulatory compliance in ANDA/NDA submissions where exact impurity matching is mandatory.

Quantitative Evidence Differentiating N-Acetyl-O-tert-butoxycarbonyl Serotonin from Closest Analogs


Defined Molecular Mass and LC-MS Fragmentability for Trace Impurity Identification versus Unprotected N-Acetylserotonin

N-Acetyl-O-tert-butoxycarbonyl Serotonin is explicitly characterized as a trace impurity with defined molecular mass (318.37 g/mol) and detectable fragmentation by LC-MS, exhibiting shifted HPLC retention time and maximum UV absorbance in the indole region [1]. In contrast, unprotected N-acetylserotonin (C₁₂H₁₄N₂O₂, MW 218.25 g/mol) is an endogenous precursor to melatonin that requires ultrasensitive detection due to low circulating levels in biological matrices . The Boc-protected derivative is not intended for endogenous biomarker quantitation but rather as a stable, well-characterized reference for impurity identification in synthetic workflows.

Pharmaceutical impurity profiling LC-MS method validation Reference standard characterization

Orthogonal Boc Protection Enabling Sequential Deprotection Chemistry versus Singly Protected or Unprotected Analogs

N-Acetyl-O-tert-butoxycarbonyl Serotonin features a Boc group on the 5-hydroxy position of the indole ring while retaining an N-acetyl moiety on the side chain amine, creating an orthogonal protection scheme [1]. The Boc group offers acid-labile orthogonal deprotection compatibility, enabling controlled sequential deprotection under mild acidic conditions without cleaving the N-acetyl group [2]. In contrast, singly protected derivatives such as N-tert-Butoxycarbonyl Serotonin (CAS 53157-48-5, MW 276.33 g/mol) lack the N-acetyl stabilization and offer only single-site protection . Fully unprotected serotonin is unsuitable for synthetic manipulation due to rapid oxidation of the 5-hydroxy group and competing side reactions at the primary amine.

Orthogonal protecting group strategy Peptide synthesis Serotonin conjugate chemistry

Regulatory-Compliant Reference Material with USP/EMA/JP/BP Standards versus Research-Grade Analogs

N-Acetyl-O-tert-butoxycarbonyl Serotonin (Catalog VE0022097) is supplied as a highly characterized reference material that fully complies with stringent regulatory standards including those set by USP, EMA, JP, and BP [1]. It is explicitly designated for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of serotonin, and is supplied with a detailed Structure Elucidation Report (SER) [1]. In contrast, standard research-grade serotonin derivatives or N-acetylserotonin from general chemical suppliers typically lack this level of regulatory-grade characterization and documentation, making them unsuitable for formal regulatory submissions.

Regulatory compliance ANDA submission Pharmaceutical reference standard GMP support

Enhanced Organic Solvent Solubility and Reduced Oxidative Degradation versus Unprotected Serotonin

N-Acetyl-O-tert-butoxycarbonyl Serotonin exhibits moderate solubility in organic solvents and reduced susceptibility to degradation during synthetic procedures compared to unprotected serotonin [1]. Unprotected serotonin undergoes rapid oxidation at the 5-hydroxyindole moiety, forming colored quinoid degradation products that compromise synthetic yields and complicate purification [2]. The O-Boc protection of the 5-hydroxy group mitigates this oxidative degradation pathway, while the N-acetyl group stabilizes the primary amine, enabling synthetic manipulations in organic solvents under conditions that would rapidly degrade unprotected serotonin.

Synthetic intermediate handling Organic solvent compatibility Serotonin scaffold protection

Optimal Procurement and Application Scenarios for N-Acetyl-O-tert-butoxycarbonyl Serotonin Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Profiling for Serotonin Drug Substance ANDA/NDA Submissions

Procure this compound when developing validated HPLC-UV or LC-MS methods for detecting and quantifying process-related impurities in serotonin or N-acetylserotonin drug substance manufacturing. The defined molecular mass (318.37 g/mol), characteristic indole UV absorbance, and detectable LC-MS fragmentation enable unambiguous impurity identification and quantitation [1]. The regulatory-compliant documentation (USP/EMA/JP/BP standards with Structure Elucidation Report) directly supports ANDA and NDA submissions where impurity reference standards must meet pharmacopoeial requirements [1]. This scenario leverages the compound's primary differentiation as a trace impurity reference standard rather than a biomarker or therapeutic agent.

Site-Selective Serotonin Conjugate Synthesis Requiring Orthogonal Protection

Select this compound for synthetic workflows requiring sequential functionalization of the serotonin scaffold, particularly when 5-OH group modification must occur independently of side chain amine reactivity. The orthogonal protection scheme—acid-labile O-Boc combined with stable N-acetyl—enables controlled deprotection of the 5-hydroxy position under mild acidic conditions (TFA/DCM) without affecting the N-acetyl moiety [2]. This capability is essential for preparing site-specifically modified serotonin conjugates, fluorescent probes, or bioconjugates where the N-acetyl group must remain intact throughout the synthetic sequence. Unprotected serotonin or singly protected derivatives cannot support this orthogonal deprotection strategy .

Stable Synthetic Intermediate for Serotonin-Derived Building Blocks in Organic Synthesis

Utilize this compound as a stable, pre-protected building block for synthesizing more complex serotonin-derived molecules under conditions that would degrade unprotected serotonin. The O-Boc protection mitigates oxidative degradation of the 5-hydroxyindole moiety, while the N-acetyl group stabilizes the primary amine, enabling synthetic manipulations in organic solvents [3]. This application is particularly valuable for medicinal chemistry programs exploring serotonin receptor ligands or tryptamine-based probes where the native serotonin scaffold must be preserved but protected from degradation during multi-step synthetic sequences. Procurement of this pre-protected derivative eliminates the need for in-house protection chemistry and reduces synthetic step count.

Analytical Method Development and System Suitability Testing for Serotonin-Related LC-MS Assays

Employ this compound as a system suitability standard or retention time marker in LC-MS/MS methods for serotonin and related tryptamine metabolites. The Boc-protected derivative exhibits shifted chromatographic retention relative to unprotected N-acetylserotonin, providing a distinct reference point for method calibration and column performance verification [1]. In complex biological matrices where endogenous serotonin and N-acetylserotonin are present at low pg/mL concentrations requiring ultrasensitive detection [4], this stable, non-endogenous reference standard offers an interference-free calibration anchor that does not overlap with endogenous analyte signals.

Technical Documentation Hub

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